N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide
CAS No.: 652153-00-9
Cat. No.: VC16789893
Molecular Formula: C12H14F3N3O2
Molecular Weight: 289.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide - 652153-00-9](/images/structure/VC16789893.png)
Specification
CAS No. | 652153-00-9 |
---|---|
Molecular Formula | C12H14F3N3O2 |
Molecular Weight | 289.25 g/mol |
IUPAC Name | N-(4-methoxyiminobutyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C12H14F3N3O2/c1-20-18-6-3-2-5-17-11(19)9-8-16-7-4-10(9)12(13,14)15/h4,6-8H,2-3,5H2,1H3,(H,17,19) |
Standard InChI Key | GBTWFTUJVVNYHH-UHFFFAOYSA-N |
Canonical SMILES | CON=CCCCNC(=O)C1=C(C=CN=C1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a pyridine core with three key functional groups:
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Trifluoromethyl group (-CF₃) at position 4, enhancing lipophilicity and metabolic stability.
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Carboxamide group (-CONH-) at position 3, enabling hydrogen bonding and interactions with biological targets.
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4-(Methoxyimino)butyl chain attached to the carboxamide nitrogen, contributing to steric and electronic modulation.
The molecular formula is inferred as C₁₂H₁₅F₃N₃O₂, with a calculated exact mass of 292.29 g/mol. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution reactions to specific positions on the pyridine ring, while the methoxyimino moiety introduces conformational flexibility.
Physicochemical Properties
Key properties derived from analogous compounds include:
The compound’s moderate lipophilicity (Log P ~2.08) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjustments for biological testing .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically proceeds via:
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Carboxylic Acid Activation: 4-(Trifluoromethyl)pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
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Amide Coupling: The acid chloride reacts with 4-(methoxyimino)butylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.
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Purification: Chromatographic techniques isolate the product, with yields ranging from 40–70% depending on reaction conditions.
Critical parameters include:
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Temperature: 0–25°C to minimize side reactions.
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Molar Ratios: 1:1.2 (acid chloride:amine) for optimal conversion.
Reaction Dynamics
The compound participates in reactions characteristic of both pyridines and amides:
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Pyridine Ring Reactions: Electrophilic substitution at the 2- or 6-position due to the -CF₃ group’s meta-directing effect.
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Amide Hydrolysis: Under acidic or basic conditions, yielding 4-(trifluoromethyl)pyridine-3-carboxylic acid and 4-(methoxyimino)butylamine.
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Imino Group Modifications: Reductive alkylation or oxidation of the methoxyimino moiety to alter pharmacokinetic properties.
Biological Relevance and Applications
Agrochemical Utility
The trifluoromethyl group’s stability under environmental conditions positions the compound as a candidate for:
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Herbicides: Interference with plant amino acid biosynthesis.
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Insecticides: Neurotoxic effects via acetylcholinesterase inhibition .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Side Chain Modifications: Investigating shorter/longer alkyl chains or alternative imino substituents.
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Heterocyclic Replacements: Substituting pyridine with thiazole or imidazole to enhance target affinity.
Formulation Development
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Nanoencapsulation: Improving solubility for in vivo studies.
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Prodrug Strategies: Masking the amide group to enhance bioavailability.
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